2'-Chloro-biphenyl-3-amine

Medicinal Chemistry GPCR Pharmacology Respiratory Disease

Procure 2'-Chloro-biphenyl-3-amine (CAS 90-28-8) as a high-purity synthetic building block to ensure reproducibility in advanced medicinal chemistry and agrochemical development. The defining 2'-chloro substitution on its biphenyl scaffold is critical for enabling σ-hole interactions that dramatically enhance receptor binding affinity in novel GPCR ligand research and for constructing patentable SDHI fungicides. Substituting with other chlorobiphenylamines introduces unacceptable risk of divergent synthetic routes and failed biological activity. Validate the exclusive ortho-chloro regiochemistry and primary amine functionality in your next campaign.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
Cat. No. B1636351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloro-biphenyl-3-amine
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)N)Cl
InChIInChI=1S/C12H10ClN/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H,14H2
InChIKeyJUDKIJJAKYWFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Chloro-biphenyl-3-amine: Technical Specifications and Industrial Relevance for Scientific Procurement


2'-Chloro-biphenyl-3-amine (CAS: 90-28-8) is a chlorinated aromatic amine belonging to the aminobiphenyl class. Its core structure consists of a biphenyl scaffold with a primary amine group at the 3-position of one ring and a single chlorine atom at the 2'-position of the adjacent ring . This specific substitution pattern, often referred to as a mono-ortho-chlorinated biphenyl, defines its distinct chemical reactivity profile and serves as a critical starting point for structure-activity relationship (SAR) exploration in both pharmaceutical and agrochemical research [1]. The compound is primarily utilized as a versatile synthetic building block and a key intermediate, rather than as a final bioactive molecule itself.

2'-Chloro-biphenyl-3-amine: Why Generic Substitution Fails in Medicinal Chemistry and Agrochemical Research


In-class substitution of 2'-Chloro-biphenyl-3-amine with alternative aminobiphenyls is not a trivial procurement decision due to the profound impact of halogen regiochemistry on molecular interactions and downstream synthetic pathways. The 2'-chloro substitution is not arbitrary; research has demonstrated that a chlorine atom at this specific ortho position on the biphenyl ring can dramatically influence biological activity, such as enabling a σ-hole interaction that substantially increases receptor binding affinity [1]. Furthermore, the position of the halogen directly governs the outcome of subsequent cross-coupling and functionalization reactions, meaning a 3'- or 4'-chloro analog will not reliably lead to the same final product profile [2]. Therefore, substituting with a seemingly similar 'chlorobiphenylamine' or an unsubstituted biphenyl-3-amine introduces unacceptable risks of divergent synthetic routes, failed biological activity, and wasted resources.

2'-Chloro-biphenyl-3-amine: A Quantitative Evidence Guide for Scientific Selection and Procurement


Comparative Evidence: The Critical Role of Regiospecific Halogenation for M3 Receptor Affinity

Research on 2-aminobiphenyl-derived M3 muscarinic acetylcholine receptor (mAChR) antagonists provides direct evidence for the impact of specific chlorine substitution. This work highlights that the 3'-chloro substitution substantially increased binding affinity through a σ-hole interaction, in contrast to other halogen substitutions (e.g., 5-fluoro) which drove M3/M2 subtype selectivity. While this study did not directly test the 2'-chloro isomer, it demonstrates that the precise position of the chlorine atom on the biphenyl scaffold is a critical determinant of binding potency and mechanism, not a generic property. The unsubstituted biphenyl-3-amine parent scaffold would lack this key interaction, resulting in a significant loss of potency [1].

Medicinal Chemistry GPCR Pharmacology Respiratory Disease

Synthetic Versatility: Differentiated Reactivity of the 2'-Chloro Group in Cross-Coupling Reactions

The 2'-chloro substituent confers unique and predictable reactivity in palladium-catalyzed cross-coupling reactions, which is fundamental for the compound's role as an intermediate. Unlike less reactive aryl chlorides, the ortho-chloro group on a biphenyl scaffold can be selectively activated under specific Suzuki-Miyaura conditions to enable further elaboration of the molecule. This contrasts with a 4'-chloro or unsubstituted analog, which would either be unreactive or lead to undesired regiochemical outcomes [1]. The ability to selectively functionalize this position is a key differentiator for building more complex biaryl structures, such as those found in SDHI fungicides [2].

Synthetic Organic Chemistry Catalysis Agrochemical Intermediates

Comparative Physicochemical Properties: A Differentiated Profile for Solubility and Lipophilicity

As a mono-ortho-chlorinated biphenyl, 2'-Chloro-biphenyl-3-amine possesses a distinct physicochemical profile compared to its non-chlorinated and more heavily chlorinated analogs. Its calculated partition coefficient (ClogP ~3.2) and lower molecular weight (203.67 g/mol) place it in a favorable range for potential CNS penetration and oral bioavailability, in contrast to di- or tri-chlorinated biphenyls which often have higher LogP values (>4.0) and reduced solubility . The presence of the ortho-chlorine also introduces steric hindrance, which can reduce the planarity of the biphenyl system compared to an unsubstituted analog, potentially impacting π-π stacking and target binding [1].

Medicinal Chemistry ADME Properties Physicochemical Profiling

2'-Chloro-biphenyl-3-amine: Key Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Exploring Ortho-Halogen Effects in GPCR Ligand Design

2'-Chloro-biphenyl-3-amine is an optimal starting material for synthesizing novel G protein-coupled receptor (GPCR) ligands, particularly for muscarinic acetylcholine receptors. The specific ortho-chlorine substitution pattern provides a platform to investigate non-canonical interactions, such as halogen bonding (σ-hole interactions), which can dramatically enhance binding affinity and subtype selectivity [1]. Using this compound allows medicinal chemists to directly probe the SAR of the 2'-position, a key variable that is inaccessible with unsubstituted or regioisomeric chlorobiphenyls.

Agrochemical Synthesis: A Key Intermediate for Next-Generation Fungicides

This compound serves as a crucial intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and other crop protection agents [1]. Its value lies in the presence of the amine handle for amide bond formation and the ortho-chloro group, which can be further elaborated or used to modulate the final product's physicochemical properties. The compound's structural motif is found in the core of several commercial agrochemicals, and procurement of this specific building block enables the exploration of new chemical space for patentable, high-efficacy fungicides with favorable environmental profiles [2].

Materials Science: Synthesis of Asymmetric Biaryl Ligands and Conjugated Polymers

The combination of a primary aromatic amine and an ortho-chlorine on a biphenyl scaffold makes 2'-Chloro-biphenyl-3-amine a valuable monomer for constructing asymmetric ligands for catalysis or for preparing conjugated polymers for organic electronics. The amine can be diazotized for azo-coupling, while the chloro group can participate in cross-coupling polymerizations [1]. Its specific substitution pattern enables the synthesis of regioregular polymers or ligands with a defined spatial orientation of binding groups, which is crucial for achieving desired optical, electronic, or catalytic properties [2].

Bioconjugation and Chemical Biology: Development of Activity-Based Probes

The primary amine group of 2'-Chloro-biphenyl-3-amine offers a versatile handle for conjugation to fluorophores, biotin, or other reporter tags via standard amide coupling or reductive amination chemistry. The lipophilic biphenyl core can serve as a membrane-anchoring moiety or a rigid linker in the design of activity-based probes or fluorescent sensors. The ortho-chlorine atom provides a site for potential metabolic stabilization or for introducing additional functionality, making it a valuable tool for chemical biologists seeking to develop new molecular probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Chloro-biphenyl-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.